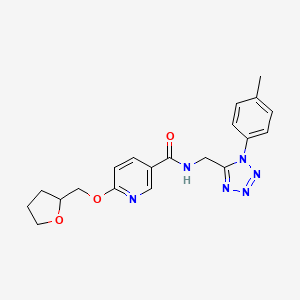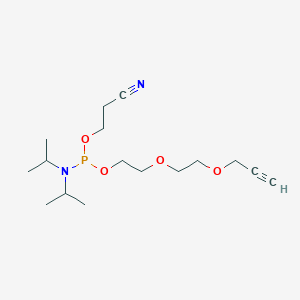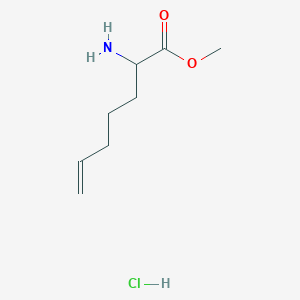![molecular formula C22H21ClN2O2S B2586027 1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazin CAS No. 694497-62-6](/img/structure/B2586027.png)
1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is a complex organic compound with a molecular formula of C23H21ClN2O. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities . The structure consists of a piperazine ring substituted with a biphenyl sulfonyl group and a chlorophenyl group, making it a unique and versatile molecule in various scientific fields.
Wissenschaftliche Forschungsanwendungen
1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Wirkmechanismus
Target of Action
The primary target of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine interacts with its target, the 5-HT2C serotonin receptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation of the 5-HT2C serotonin receptor by 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine, several biochemical pathways are affected. These include the release of neurotransmitters such as dopamine and norepinephrine . The downstream effects of these pathways can lead to changes in mood, appetite, and other physiological processes .
Pharmacokinetics
The pharmacokinetics of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The compound’s half-life ranges from 4 to 14 hours, indicating its presence in the body for a significant period after administration . This impacts its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine’s action include the activation of the 5-HT2C serotonin receptor and the subsequent release of neurotransmitters. This can lead to various physiological effects, such as changes in mood and appetite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine. For instance, factors such as pH and temperature can impact the stability of the compound . Additionally, individual factors such as the user’s metabolic rate, age, sex, and overall health status can influence the compound’s efficacy and potential side effects .
Biochemische Analyse
Biochemical Properties
1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine has been found to interact with various enzymes and proteins. It is known to act as a 5-HT 2c serotonin receptor agonist . This interaction suggests that the compound may play a role in modulating serotonin signaling pathways, which are crucial for many physiological processes, including mood regulation and gastrointestinal function .
Cellular Effects
The effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine on cells are diverse. It has been reported to induce hypophagia in food-deprived and freely feeding rats This suggests that the compound may influence cellular metabolism and energy balance
Molecular Mechanism
The molecular mechanism of action of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involves binding interactions with biomolecules, such as the 5-HT 2c serotonin receptor . By acting as an agonist for this receptor, the compound can influence serotonin signaling pathways, potentially leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Given its role as a 5-HT 2c serotonin receptor agonist , it is plausible that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that the compound is a metabolite of the antidepressant drug trazodone . This suggests that it may be involved in the metabolic pathways associated with the metabolism of trazodone.
Vorbereitungsmethoden
The synthesis of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates with reagents like PhSH (thiophenol) followed by selective intramolecular cyclization results in the desired piperazine derivatives .
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow processes and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, microwave irradiation for enhanced reaction rates, and bases like potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has similar structural features but differs in the substitution pattern, leading to different biological activities.
1-(3-Chlorophenyl)-4-(phenylsulfonyl)piperazine:
The uniqueness of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-12,17H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQQRPLMLIXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)
![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2585947.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)



![4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide](/img/structure/B2585956.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)
![1-(4-chloro-3-methylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol](/img/structure/B2585958.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)

![ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)

